2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
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Overview
Description
2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, an aniline group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multiple steps. The process begins with the preparation of the thiazolium ring, followed by the introduction of the aniline and phenyl groups. Common reagents used in these reactions include bromine, aniline, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolium derivatives and compounds with aniline or phenyl groups. Examples include:
- Thiazolium chloride
- Aniline derivatives
- Phenyl-substituted thiazoles
Uniqueness
What sets 2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS.BrH/c1-15(20-16-9-5-3-6-10-16)13-18-21(19(2,22)14-23-18)17-11-7-4-8-12-17;/h3-13,22H,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAFPKDOHVIQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=[N+](C(CS1)(C)O)C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=[N+](C(CS1)(C)O)C2=CC=CC=C2)/NC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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